4-(4-Bromobenzoyl)-2-methylpyridine
CAS No.: 1187168-87-1
VCID: VC2556237
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(4-Bromobenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of a bromobenzoyl group attached to the pyridine ring makes this compound particularly interesting for various applications in organic synthesis and pharmaceutical research. 3.1. Synthesis MethodsThe synthesis of 4-(4-Bromobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 4-bromobenzoyl chloride in the presence of a base. This reaction is a common method for introducing acyl groups onto pyridine rings. 3.2. Applications in ResearchThis compound can serve as a building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its bromine substituent provides a site for further modification, such as Suzuki coupling reactions, which are widely used in the synthesis of complex molecules. Biological Activity and Potential UsesWhile specific biological activity data for 4-(4-Bromobenzoyl)-2-methylpyridine is not readily available, compounds with similar structures have shown potential in various biological applications. For instance, pyridine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, depending on their substituents. Availability and Handling4-(4-Bromobenzoyl)-2-methylpyridine is commercially available from several chemical suppliers, including EvitaChem and AKSci . It is typically stored in a cool, dry place, protected from light and moisture to prevent degradation. Research Findings and Future DirectionsGiven the versatility of pyridine derivatives in pharmaceutical and materials science applications, further research into the properties and potential uses of 4-(4-Bromobenzoyl)-2-methylpyridine is warranted. This could include exploring its reactivity in various chemical reactions and assessing its biological activity against different targets. |
---|---|
CAS No. | 1187168-87-1 |
Product Name | 4-(4-Bromobenzoyl)-2-methylpyridine |
Molecular Formula | C13H10BrNO |
Molecular Weight | 276.13 g/mol |
IUPAC Name | (4-bromophenyl)-(2-methylpyridin-4-yl)methanone |
Standard InChI | InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 |
Standard InChIKey | SXNJEDIVLSIJQK-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES | CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
PubChem Compound | 49762636 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume